Methyl 3-fluoro-5-methylbenzoylformate
Description
Methyl 3-fluoro-5-methylbenzoylformate (C${10}$H${9}$FO$_{3}$) is a methyl ester derivative of benzoylformic acid, featuring fluorine and methyl substituents at the 3- and 5-positions of the benzene ring, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group.
Properties
IUPAC Name |
methyl 2-(3-fluoro-5-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6-3-7(5-8(11)4-6)9(12)10(13)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLPTQCFQDFWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Catalyst : Concentrated (0.5–1.0 equivalents)
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Solvent : Anhydrous methanol or toluene
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Temperature : Reflux (65–80°C)
A continuous flow reactor setup, as described in industrial protocols, enhances efficiency by maintaining precise temperature control and reducing side reactions. Post-reaction purification involves neutralization with sodium bicarbonate (), followed by low-pressure distillation to isolate the ester ().
Data Table: Esterification Parameters
| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Fluoro-5-methylbenzoic acid | Methanol | 65–80 | 60–72 | |
| 3-Fluoro-5-methylbenzoic acid | PTSA | Toluene | 100–120 | 68–70 |
Nitration-Fluorination-Esterification Sequence
For substrates lacking pre-installed fluorine, a sequential nitration, fluorination, and esterification approach is employed. This method begins with 3-methylbenzoic acid, which undergoes nitration at position 5, followed by Balz-Schiemann fluorination to introduce fluorine at position 3.
Key Steps:
Challenges and Solutions
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Regioselectivity : Nitration at position 5 is favored due to the directing effect of the methyl group.
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Purification : Silica gel chromatography (petroleum ether/ethyl acetate) isolates intermediates.
Chlorination-Hydrolysis-Esterification Pathway
This method, adapted from methyl benzoylformate syntheses, involves chlorination of 2,2-dimethoxy-1-(3-methylphenyl)ethanone, followed by hydrolysis and esterification.
Reaction Mechanism
Industrial Scalability
Comparative Analysis of Methods
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 3-fluoro-5-methylbenzoylformate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : Reduction of this compound can yield alcohols or aldehydes, depending on the reducing agent used. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
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Substitution: : The fluorine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires a catalyst or a strong base to activate the fluorine for substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like NH3 or RSH in the presence of a base like NaOH or a catalyst like Pd/C.
Major Products
Oxidation: 3-fluoro-5-methylbenzoic acid, 3-fluoro-5-methylbenzaldehyde.
Reduction: 3-fluoro-5-methylbenzyl alcohol, 3-fluoro-5-methylbenzaldehyde.
Substitution: 3-amino-5-methylbenzoylformate, 3-mercapto-5-methylbenzoylformate.
Scientific Research Applications
Methyl 3-fluoro-5-methylbenzoylformate has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.
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Medicine: : It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
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Industry: : In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which methyl 3-fluoro-5-methylbenzoylformate exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate for esterases, undergoing hydrolysis to form the corresponding acid and alcohol. In oxidation reactions, it can be converted to more reactive intermediates that participate in further chemical transformations.
Molecular Targets and Pathways
Enzymes: Esterases, oxidoreductases.
Pathways: Hydrolysis, oxidation-reduction, nucleophilic substitution.
Comparison with Similar Compounds
Ethyl 3-Fluoro-5-Methylbenzoylformate
- Key Data: Property Methyl 3-Fluoro-5-Methylbenzoylformate Ethyl 3-Fluoro-5-Methylbenzoylformate Molecular Formula C${10}$H${9}$FO$_{3}$ C${11}$H${11}$FO$_{3}$ Molecular Weight (g/mol) 196.18 210.21 CAS Number Not explicitly provided 1121583-51-4
The ethyl variant’s higher molecular weight and longer alkyl chain may enhance solubility in non-polar solvents but reduce reactivity in ester hydrolysis reactions compared to the methyl analog.
Ethyl 3-Chloro-5-Fluorobenzoylformate
- Synthesis and Reactivity: The chloro-fluoro analog’s SMILES notation (CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)F) highlights its structural similarity, but the chlorine atom may confer distinct reactivity in cross-coupling or nucleophilic substitution reactions .
- Key Data: Property this compound Ethyl 3-Chloro-5-Fluorobenzoylformate Molecular Formula C${10}$H${9}$FO$_{3}$ C${10}$H${8}$ClFO$_{3}$ Molecular Weight (g/mol) 196.18 230.62 CAS Number Not explicitly provided 845790-57-0
The chloro derivative’s higher molecular weight and electronegative substituent may enhance thermal stability but reduce bioavailability compared to the methyl-substituted compound.
Methyl 3-Fluoro-5-Formylbenzoate
- Functional Group Variation : Replaces the benzoylformate group with a formyl moiety (C${9}$H${7}$FO$_{3}$), shifting reactivity toward aldehyde-specific reactions (e.g., nucleophilic additions).
- Applications : Likely serves as a precursor for Schiff base formation or coordination chemistry, diverging from the benzoylformate’s role in acyl transfer reactions .
- Key Data: Property this compound Methyl 3-Fluoro-5-Formylbenzoate Molecular Formula C${10}$H${9}$FO$_{3}$ C${9}$H${7}$FO$_{3}$ Molecular Weight (g/mol) 196.18 182.15 CAS Number Not explicitly provided 1393561-99-3
The formyl derivative’s lower molecular weight and aldehyde functionality make it more reactive toward oxidation but less stable under basic conditions compared to the benzoylformate ester.
Research Findings and Implications
- Substituent Effects: Fluorine vs. Methyl vs. Ethyl Ester: The methyl ester’s shorter chain may enhance crystallinity and purity in synthetic processes, whereas the ethyl analog’s increased lipophilicity could improve membrane permeability in biological systems .
- Discontinuation Trends : The discontinued status of Ethyl 3-fluoro-5-methylbenzoylformate and related esters suggests challenges in scalability or regulatory compliance, urging researchers to explore alternative synthetic routes or substitutes .
Biological Activity
Methyl 3-fluoro-5-methylbenzoylformate is a fluorinated aromatic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₉H₉O₃F
- Molecular Weight : 180.17 g/mol
- CAS Number : 1314928-17-0
The compound is characterized by a fluorine atom attached to the aromatic ring, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological macromolecules, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity to these targets, leading to various biological effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can modulate receptor signaling pathways, impacting cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects against various pathogens.
- Anticancer Activity : Investigations into its anticancer properties have shown promise, with some studies indicating that it may induce apoptosis in cancer cells through specific signaling pathways.
- Pharmacological Applications : Its unique structural features make it a candidate for drug development, particularly in designing therapeutic agents with improved efficacy and reduced side effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anticancer | Induction of apoptosis in cancer cells | , |
| Enzyme Inhibition | Modulation of metabolic enzymes | , |
Case Study: Anticancer Activity
A study investigated the anticancer effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests a potential mechanism where the compound triggers programmed cell death in malignant cells, highlighting its therapeutic potential in oncology.
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones in agar diffusion tests, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
